

Application Note: High-Sensitivity GC-MS Determination of Fospirate in Biological & Environmental Matrices

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Compound of Interest

Compound Name:	<i>Fospirate</i>
CAS No.:	5598-52-7
Cat. No.:	B164932

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Executive Summary

Fospirate (CAS: 5598-52-7), also known as Torelle or Dowco 217, is an organophosphorus (OP) compound utilized primarily as a veterinary anthelmintic and insecticide. Unlike many common OPs that exist as phosphorothioates (P=S), **Fospirate** is a phosphate triester (P=O). This structural distinction confers higher polarity and direct acetylcholinesterase (AChE) inhibitory potency, but it also presents specific analytical challenges regarding thermal stability and column adsorption during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide details a robust, self-validating protocol for the extraction and quantification of **Fospirate**. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Splitless GC-MS (SIM mode) to achieve limits of quantitation (LOQ) in the low ppb range (ng/g).

Chemical Profile & Mechanistic Insight

Understanding the molecule is the first step to successful analysis. **Fospirate** shares the 3,5,6-trichloro-2-pyridinol (TCP) leaving group with Chlorpyrifos-methyl, but lacks the sulfur atom.

Property	Detail	Analytical Implication
Chemical Name	Dimethyl 3,5,6-trichloro-2-pyridyl phosphate	Target Analyte
CAS Number	5598-52-7	Verification
Molecular Formula	C ₇ H ₇ Cl ₃ NO ₄ P	Isotope Pattern: Distinct Cl ₃ cluster
Exact Mass	304.9178 (Monoisotopic)	MS Target: m/z 305 (Nominal)
Polarity	High (P=O bond)	Risk: Tailing on non-polar columns; requires deactivated liners.
Thermal Stability	Moderate	Risk: Degradation to TCP (m/z 197) in dirty injectors.

Fragmentation Pathway (EI Source)

Under 70 eV Electron Ionization, **Fospirate** follows a characteristic OP fragmentation pathway. The molecular ion (M⁺) is observable but often weak. The primary fragmentation involves the cleavage of the phosphoester bond, releasing the stable trichloropyridinol moiety.

Key Diagnostic Ions:

- m/z 305: Molecular Ion (M⁺). (Quantifier)
- m/z 307: M+2 Isotope (Confirmation due to Cl₃ cluster).
- m/z 274: [M - OCH₃]⁺ loss of methoxy group.
- m/z 197: [C₅H₂Cl₃NO]⁺ Trichloropyridinol fragment (Common to Chlorpyrifos).

Experimental Workflow

The following diagram outlines the critical path from sample to data, highlighting decision nodes for matrix cleanup.



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Figure 1: Optimized workflow for **Fospirate** determination using QuEChERS and GC-MS.

Detailed Protocol

Reagents & Standards

- **Fospirate** Standard: >98% purity (e.g., from AccuStandard or Sigma).
- Internal Standard (ISTD): Triphenyl phosphate (TPP) or Chlorpyrifos-methyl-d6. TPP is preferred as it mimics the P=O structure.
- Extraction Solvent: Acetonitrile (LC-MS grade).
- QuEChERS Salts: 4g MgSO₄, 1g NaCl (AOAC 2007.01 method).
- d-SPE Sorbent: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine), 25mg C18 (for lipid removal).

Sample Preparation (Step-by-Step)

Rationale: The AOAC 2007.01 buffered method is selected over the unbuffered EN method to protect the base-sensitive phosphate ester from hydrolysis.

- Homogenization: Weigh 10.0 g of sample (liver, soil, or produce) into a 50 mL FEP centrifuge tube.
- ISTD Addition: Spike with 100 µL of ISTD solution (10 µg/mL in ACN). Vortex for 30 sec.
- Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

- Expert Note: The acetic acid buffers the solution to pH ~5, preventing **Fospirate** degradation.
- Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaOAc). Immediately shake vigorously for 1 min to prevent MgSO₄ clumping.
- Centrifugation: Centrifuge at 4000 rpm for 5 mins.
- Cleanup (d-SPE): Transfer 1 mL of the upper ACN layer to a 2 mL d-SPE tube containing MgSO₄/PSA/C18.
 - Caution: Do not use GCB (Graphitized Carbon Black) as it strongly adsorbs planar aromatic pesticides like **Fospirate**, leading to poor recovery.
- Final Prep: Vortex d-SPE tube for 30 sec, centrifuge, and transfer supernatant to an autosampler vial.

GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Parameter	Setting	Rationale
Inlet	Splitless, 250°C	High temp ensures volatilization; splitless maximizes sensitivity.
Liner	Ultra Inert, Single Taper with Wool	Wool traps non-volatiles; "Ultra Inert" deactivation prevents P=O adsorption.
Column	DB-5ms UI (30m x 0.25mm x 0.25µm)	Standard non-polar phase. "UI" (Ultra Inert) is critical for polar OPs.
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Optimal linear velocity for resolution.
Oven Program	70°C (1 min) → 25°C/min → 150°C → 5°C/min → 200°C → 20°C/min → 280°C (3 min)	Slow ramp (5°C/min) around 200°C ensures separation from matrix interferences.
Transfer Line	280°C	Prevents condensation of high boilers.
Source Temp	230°C	Standard for EI.
Acquisition	SIM (Selected Ion Monitoring)	See Table below.

SIM Acquisition Table:

Group	Start Time (min)	Ions (m/z)	Dwell (ms)
Fospirate	~12.5	305 (Quant), 307, 274, 197	50
ISTD (TPP)	~16.0	326 (Quant), 325, 77	50

Method Validation & Performance Criteria

To ensure scientific integrity, the method must be validated against the following criteria (based on SANTE/11312/2021 guidelines).

Linearity & Range

- Range: 5 – 500 ng/g (ppb).
- Criterion: $R^2 > 0.995$ using $1/x$ weighted linear regression.
- Procedure: Prepare matrix-matched calibration standards to compensate for the "Matrix Induced Enhancement" effect common with organophosphates.

Recovery & Precision

- Spike Levels: Low (10 ppb), Medium (100 ppb), High (500 ppb).
- Acceptable Recovery: 70 – 120%.
- Precision (RSD): < 20%.

Limit of Quantitation (LOQ)

- Target LOQ: 5 ng/g (ppb).
- Definition: The lowest spike level with $S/N > 10$ and ion ratios within $\pm 30\%$ of the standard.

Expert Troubleshooting & Insights

The "Prime" Trap

Issue: First injections of **Fospirate** show poor peak shape or low area. Cause: Active sites (silanols) in the liner or column adsorb the polar P=O moiety. Solution: "Matrix Priming." Inject a high-concentration matrix blank before running your sequence. The matrix components coat the active sites, effectively deactivating the system for your analyte.

Thermal Degradation

Issue: Presence of m/z 197 (TCP) but low m/z 305 (Parent). Cause: **Fospirate** is degrading in a dirty inlet liner. Solution: Change the liner and cut 10cm from the guard column. Ensure inlet temperature does not exceed 250°C if degradation persists.

Matrix Effects

Issue: Signal enhancement in samples vs. solvent standards. Mechanism: Matrix components protect the analyte from adsorption in the injector. Solution: Always use Matrix-Matched Calibration. Do not quantify sample extracts against solvent-only standards, or you will overestimate the concentration.

References

- AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International.
- U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [\[Link\]](#)
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21957, **Fospirate**. PubChem. [\[Link\]](#)
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO
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